molecular formula C21H22ClN3OS B2499670 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207045-51-9

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2499670
CAS No.: 1207045-51-9
M. Wt: 399.94
InChI Key: TYCYQNCSCVXNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring substituted with chlorophenyl and tolyl groups, and a thioether linkage to an isopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a 3-chlorophenyl ketone and a p-tolyl aldehyde in the presence of an ammonium acetate catalyst.

    Thioether Formation: The imidazole intermediate is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

    Acetamide Introduction: Finally, the thioether intermediate is acylated with isopropylamine and an acyl chloride or anhydride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The imidazole ring and other aromatic components can be reduced under specific conditions, although this is less common.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are typical conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic rings.

    Substitution: Various substituted aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The imidazole ring is a common pharmacophore in many bioactive molecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the imidazole ring and the thioether linkage are structural features found in many drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the imidazole and thioether functionalities.

Mechanism of Action

The mechanism of action for compounds like 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The thioether linkage may also play a role in binding interactions, contributing to the overall bioactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide: Lacks the p-tolyl group, which may affect its binding affinity and specificity.

    2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-acetamide: Lacks the isopropyl group, potentially altering its pharmacokinetic properties.

    2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide: Contains a methyl group instead of an isopropyl group, which may influence its solubility and metabolic stability.

Uniqueness

The unique combination of the 3-chlorophenyl, p-tolyl, and isopropylacetamide groups in 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide provides a distinct set of chemical and physical properties. This uniqueness can translate into specific biological activities and industrial applications that are not easily replicated by similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-14(2)24-20(26)13-27-21-23-12-19(16-9-7-15(3)8-10-16)25(21)18-6-4-5-17(22)11-18/h4-12,14H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCYQNCSCVXNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.